molecular formula C18H16N2O3 B2466411 (Z)-6-methoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide CAS No. 313985-76-1

(Z)-6-methoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide

Cat. No. B2466411
M. Wt: 308.337
InChI Key: VUARYBZHCNKYRD-ZZEZOPTASA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an aromatic compound with a suitable reagent. For instance, the synthesis of “2-methoxy-4-((p-tolylimino)methyl)phenol” was achieved by reacting vanillin and p-toluidine . Another example is the synthesis of “2-(p-Tolylimino-methyl)-phenol-copper (II)” which was achieved by reacting 2-(p-Tolylimino-methyl)-phenol with copper(II) acetate .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as X-ray diffraction . For example, “2-(p-Tolylimino-methyl)-phenol-copper (II)” was found to crystallize in the monoclinic system .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, “2-methoxy-6-((Z)-(p-tolylimino)methyl)phenoxy)palladium” was synthesized by reacting 2-methoxy-6-((Z)-(p-tolylimino)methyl)phenol with palladium(II) acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the electronic structure of “(E)-4-methoxy-2-[(p-tolylimino)methyl]phenol” was characterized using density functional theory .

Scientific Research Applications

Crystallography and Structural Analysis

Studies on the crystallography of related chromene derivatives have elucidated their structural characteristics. For instance, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivative 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide exhibit anti-rotamer conformations about the C-N bond, with variations in the amide O atom's orientation relative to the pyran ring's O atom. These structural insights are crucial for understanding the compounds' physicochemical properties and their interactions in biological systems (Reis et al., 2013).

Synthesis and Characterization

The synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides, through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide, highlights a method for producing chromene derivatives. This approach is notable for its potential applications in medicinal chemistry and material science (Nizami & Hua, 2018).

Biological Activities

Chromene derivatives have been evaluated for their biological activities, including their roles as potential therapeutic agents. For example, novel chromenones linked to a 1,2,3-triazole ring system were synthesized and assessed for anti-ChE activity, demonstrating potential for Alzheimer's disease treatment. Among them, a specific compound showed promising anti-acetylcholinesterase activity, highlighting the therapeutic potential of chromene derivatives in neurodegenerative diseases (Saeedi et al., 2017).

Antioxidant and Antibacterial Properties

Another study focused on the synthesis of 4H-chromene-3-carboxamide derivatives under solvent-free conditions, revealing their antioxidant and antibacterial activities. Certain compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative organisms, as well as potent antioxidant properties, suggesting their applicability in pharmaceuticals and as bioactive materials (Chitreddy & Shanmugam, 2017).

Safety And Hazards

The safety data sheet for a similar compound, “2,2’-(p-Tolylimino)diethanol”, indicates that it may cause serious eye irritation and may be harmful to aquatic life with long-lasting effects .

Future Directions

Future research could focus on further characterizing the properties of “(Z)-6-methoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide” and similar compounds, as well as exploring their potential applications in various fields such as catalysis and biomedical applications .

properties

IUPAC Name

6-methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-3-5-13(6-4-11)20-18-15(17(19)21)10-12-9-14(22-2)7-8-16(12)23-18/h3-10H,1-2H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUARYBZHCNKYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-methoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide

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